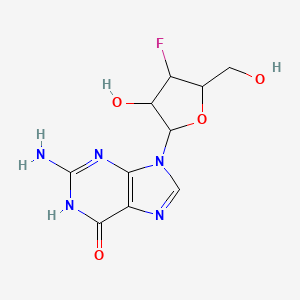

3'-Deoxy-3'-fluoro-xyloguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-Deoxy-3’-fluoro-xyloguanosine: is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-xyloguanosine involves multiple steps, including the fluorination of the sugar moiety and the coupling of the purine base. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’-fluoro-xyloguanosine typically involve large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the compound. The exact methods are often kept confidential by pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-fluoro-xyloguanosine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its biological activity.

Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying nucleoside analogues.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like fluorine gas or fluorinating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different fluorinated analogues .

Scientific Research Applications

Chemistry: 3’-Deoxy-3’-fluoro-xyloguanosine is used as a chemical probe in glycobiology and nucleoside chemistry. Its unique structure allows researchers to study the effects of fluorination on nucleoside analogues .

Biology: In biological research, this compound is used to investigate DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for studying cell cycle regulation and apoptosis .

Medicine: Medically, 3’-Deoxy-3’-fluoro-xyloguanosine is explored for its potential in treating various cancers, particularly lymphoid malignancies. Its antitumor activity is a focal point of ongoing research .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a candidate for further drug development and optimization .

Mechanism of Action

3’-Deoxy-3’-fluoro-xyloguanosine exerts its effects primarily through the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

- 3’-Deoxy-3’-fluoroadenosine

- 3’-Deoxy-3’-fluorocytidine

- 3’-Deoxy-3’-fluorothymidine

Comparison: Compared to other fluorinated nucleoside analogues, 3’-Deoxy-3’-fluoro-xyloguanosine is unique in its specific targeting of lymphoid malignancies. Its structure allows for more effective incorporation into DNA, leading to enhanced antitumor activity .

Biological Activity

3'-Deoxy-3'-fluoro-xyloguanosine (3'-dF-xyloG) is a nucleoside analog with significant biological activity, particularly in antiviral and anticancer research. This article reviews the compound's mechanisms, efficacy against various pathogens, and potential therapeutic applications based on recent studies.

This compound is structurally similar to natural nucleosides but incorporates a fluorine atom at the 3' position, which alters its interaction with nucleic acid synthesis pathways. This modification enhances the compound's stability against enzymatic degradation, allowing it to act as a competitive inhibitor of nucleoside triphosphates during viral replication.

Antiviral Activity

Recent studies have demonstrated that 3'-dF-xyloG exhibits broad-spectrum antiviral activity.

Key Findings:

- Against Arboviruses: 3'-dF-xyloG has shown low-micromolar antiviral effects against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). The effective concentration (EC50) values ranged from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM in vitro, with no observable cytotoxicity at concentrations up to 25 μM .

- In Vivo Efficacy: In mouse models, the compound maintained its antiviral properties, effectively reducing viral loads in infected tissues .

Anticancer Activity

3'-dF-xyloG has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Table 1: Anticancer Activity of this compound

| Cell Line | EC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 7.5 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of proliferation |

Case Study 1: Antiviral Screening

A comprehensive screening of various compounds revealed that 3'-dF-xyloG exhibited potent antiviral activity against multiple flaviviruses. The study utilized quantitative phase imaging techniques to assess cytotoxicity and antiviral effects in real-time, confirming the compound's safety profile at therapeutic doses .

Case Study 2: Anticancer Mechanisms

In a study focusing on breast cancer cell lines, treatment with 3'-dF-xyloG resulted in significant downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax. This shift contributed to increased apoptosis rates in treated cells compared to controls .

Properties

IUPAC Name |

2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWHLFGBWKXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.